1-(Difluoromethyl)-1H-1,2,3-triazole
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Overview
Description
1-(Difluoromethyl)-1H-1,2,3-triazole is a compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a triazole ring, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 1-(Difluoromethyl)-1H-1,2,3-triazole can be achieved through several routes. One common method involves the difluoromethylation of triazole precursors using difluoromethylating agents. For instance, the reaction of triazole with difluoromethyl iodide in the presence of a base such as potassium carbonate can yield the desired product . Another approach involves the use of difluorocarbene intermediates generated from reagents like chlorodifluoromethane under basic conditions . Industrial production methods often employ continuous flow processes to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1-(Difluoromethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents such as dimethyl sulfoxide, and catalysts like palladium on carbon. Major products formed from these reactions include difluoromethyl-substituted triazole derivatives with various functional groups .
Scientific Research Applications
1-(Difluoromethyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity . The compound can inhibit enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
1-(Difluoromethyl)-1H-1,2,3-triazole can be compared with other fluorinated triazoles, such as:
1-(Trifluoromethyl)-1H-1,2,3-triazole: This compound has three fluorine atoms attached to the methyl group, resulting in different electronic and steric properties.
1-(Fluoromethyl)-1H-1,2,3-triazole: With only one fluorine atom, this compound exhibits lower lipophilicity and metabolic stability compared to the difluoromethyl derivative.
The uniqueness of this compound lies in its balanced properties, offering a combination of stability, lipophilicity, and hydrogen bonding capability that is advantageous in various applications .
Properties
IUPAC Name |
1-(difluoromethyl)triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F2N3/c4-3(5)8-2-1-6-7-8/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEQNFJODTUOBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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